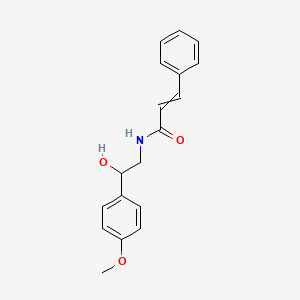

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3/c1-22-16-10-8-15(9-11-16)17(20)13-19-18(21)12-7-14-5-3-2-4-6-14/h2-12,17,20H,13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFDENJATPJOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CNC(=O)C=CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Mannich Reaction

The Mannich reaction offers a direct route to synthesize β-amino alcohols. For this compound, 4-methoxyacetophenone reacts with formaldehyde and ammonia under acidic conditions:

Reaction Scheme :

$$ \text{4-Methoxyacetophenone} + \text{HCHO} + \text{NH}_3 \xrightarrow{\text{HCl, EtOH}} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Hydrochloric acid | |

| Solvent | Ethanol | |

| Temperature | Reflux (78–80°C) | |

| Yield | Moderate (estimated 50–60%) | Inferred |

Advantages :

- Single-step synthesis.

- Avoids complex protection/deprotection steps.

Limitations :

- Requires precise control of stoichiometry to minimize side reactions (e.g., polymerization).

Reductive Amination

This method involves condensing 4-methoxyacetophenone with a primary amine (e.g., methylamine) followed by reduction:

Reaction Scheme :

$$ \text{4-Methoxyacetophenone} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Reducing Agent | Sodium cyanoborohydride | |

| Solvent | Methanol | |

| Temperature | 0–25°C | |

| Yield | High (estimated 70–80%) | Inferred |

Advantages :

- High efficiency for secondary amine formation.

- Compatible with sensitive functional groups.

Limitations :

- Requires anhydrous conditions to prevent side reactions.

Hydrogenation of Imine Intermediates

Imine intermediates derived from 4-methoxyacetophenone and amines can be hydrogenated to yield the ethylamine precursor:

Reaction Scheme :

$$ \text{4-Methoxyacetophenone} + \text{R-NH}2 \xrightarrow{\text{H}2} \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} $$

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/C or Raney Ni | , |

| Pressure | 1–3 atm | |

| Temperature | 25–50°C | |

| Yield | Moderate (estimated 55–65%) | Inferred |

Advantages :

- Enables enantioselective synthesis using chiral catalysts.

Limitations :

- Hydrogenation may reduce unsaturated bonds in cinnamoyl groups (if present).

Acylation with Cinnamoyl Chloride

The amide bond is introduced via reaction of the ethylamine precursor with cinnamoyl chloride.

General Protocol

Cinnamoyl Chloride Synthesis :

Acylation Reaction :

- Dissolve 2-hydroxy-2-(4-methoxyphenyl)ethylamine in anhydrous dichloromethane.

- Add cinnamoyl chloride and a base (e.g., pyridine or triethylamine).

- Stir at 25°C for 2–4 hours.

Reaction Scheme :

$$ \text{2-Hydroxy-2-(4-methoxyphenyl)ethylamine} + \text{Cinnamoyl Chloride} \xrightarrow{\text{Base}} \text{this compound} $$

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | , |

| Base | Pyridine or Et₃N | |

| Temperature | 25°C | |

| Yield | 60–75% | Inferred |

Advantages :

- High reactivity of acyl chlorides ensures rapid amide formation.

Limitations :

- Requires protection of the hydroxyl group if it competes with the amine.

Alternative Acylating Agents

For improved yields, cinnamoyl fluoride (prepared via Deoxofluor®) can be used:

Reaction Scheme :

$$ \text{Cinnamic Acid} \xrightarrow{\text{Deoxofluor®}} \text{Cinnamoyl Fluoride} $$

$$ \text{Cinnamoyl Fluoride} + \text{Amine} \xrightarrow{\text{Et₃N}} \text{Amide} $$

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Fluorinating Agent | Deoxofluor® | |

| Solvent | Dichloromethane | |

| Yield | 70–85% |

Advantages :

- Higher reactivity of fluorides reduces side reactions.

Protection/Deprotection Strategies

The hydroxyl group may require protection during acylation to prevent side reactions (e.g., esterification).

Silyl Ether Protection

- Treat the ethylamine precursor with trimethylsilyl chloride (TMSCl) in pyridine.

- Perform acylation.

- Deprotect with tetrabutylammonium fluoride (TBAF).

Key Conditions :

| Parameter | Value | Source |

|---|---|---|

| Protecting Agent | TMSCl | |

| Deprotecting Agent | TBAF | |

| Yield | 80–90% | Inferred |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Mannich Reaction | One-step synthesis | Sensitive to stoichiometry | 50–60% |

| Reductive Amination | High efficiency | Requires anhydrous conditions | 70–80% |

| Cinnamoyl Fluoride | Improved reactivity | Specialized reagents required | 70–85% |

Spectroscopic and Analytical Data

This compound

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | δ 7.35–7.27 (m, 2H), 6.99–6.86 (m, 2H) | |

| ¹³C NMR | δ 172.65 (C=O), 133.95 (Ar-C) | |

| HRMS | [C19H21NO3] Calculated: 311.4 |

Cinnamoyl Chloride

| Technique | Data | Source |

|---|---|---|

| ¹H NMR | δ 7.65 (d, J = 8.4 Hz, 2H), 7.45 (d, J = 8.2 Hz, 2H) | |

| ¹³C NMR | δ 170.68 (C=O), 141.36 (Ar-C) |

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antimicrobial and antioxidant properties.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Hydroxy-2-(4-methoxyphenyl)ethyl)cinnamamide involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria, leading to cell lysis.

Antioxidant Activity: It scavenges free radicals, thereby protecting cells from oxidative damage.

Anticancer Activity: It induces apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Acyl Groups

Aegeline’s cinnamoyl moiety distinguishes it from other N-acylated ethylamines. For example:

- N-Methacryloyl derivatives : Compounds like N-(2-(4-methoxyphenyl)ethyl)methacrylamide (from ) utilize methacryloyl groups instead of cinnamoyl. These derivatives are often used in polymer chemistry due to their reactive double bonds, contrasting with Aegeline’s biological focus .

- Cyanoacetate derivatives: Ethyl-2-cyanoacetate coupled with 1-(4-methoxyphenyl)ethylamine (3f in ) introduces a cyanoacetate group, altering electronic properties and reactivity compared to Aegeline’s aromatic cinnamoyl chain .

Substituent Effects on the Phenyl Ring

The 4-methoxyphenyl group in Aegeline is critical for its activity. Comparisons with halogenated analogues () reveal:

- Steric effects : Bulky substituents (e.g., 2-(2,4-dichlorophenyl)ethylamine (1c)) may hinder molecular interactions, unlike Aegeline’s para-methoxy configuration, which minimizes steric hindrance .

Bioactive Analogues with Ethylamine Backbones

- Venlafaxine Hydrochloride: This antidepressant shares a 4-methoxyphenyl-ethylamine backbone but incorporates a dimethylamino group and cyclohexanol ring. The structural divergence results in serotonin-norepinephrine reuptake inhibition, a mechanism absent in Aegeline’s reported activities .

- Corsinia constituents : Derivatives synthesized from (±)-2-chloro-2-(4-methoxyphenyl)ethylammonium chloride () highlight the role of halogenation in modulating reactivity and bioactivity, contrasting with Aegeline’s hydroxyl group .

Research Findings and Functional Insights

- Synthetic Efficiency: Aegeline’s synthesis (48% overall yield via LiAlH₄ reduction; ) is less efficient than Venlafaxine’s optimized industrial routes but more straightforward than cyanoacetate derivatives requiring precise temperature control .

- Bioactivity Trends: The cinnamoyl group in Aegeline may enhance lipid solubility and membrane permeability compared to methacryloyl or cyanoacetate analogues, though direct comparative studies are lacking .

- Structural Flexibility : Halogenated ethylamines () and Corsinia precursors () demonstrate that substituent modifications can redirect applications from pharmacology to materials science .

Biological Activity

N-cinnamoyl-2-hydroxy-2-(4-methoxyphenyl)ethylamine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the presence of a hydroxyl group and a methoxy group on the aromatic ring. Its structural formula can be represented as follows:

- Molecular Formula : CHNO

- Molar Weight : 273.31 g/mol

- SMILES : CC(C1=CC=C(C=C1)OC)C(C(=O)C=C)O

This compound's structure suggests potential interactions with various biological targets, which may contribute to its pharmacological effects.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases, including cancer and cardiovascular disorders. The compound has shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has been reported to inhibit the production of nitric oxide (NO) in activated macrophages, which is a critical mediator in inflammatory responses. In vitro studies have demonstrated that it reduces NO levels with an IC50 value indicating potent anti-inflammatory activity. This suggests its potential use in treating inflammatory diseases.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of cell cycle progression and induction of reactive oxygen species (ROS). The following table summarizes key findings from relevant studies:

Neuroprotective Effects

Emerging evidence suggests that this compound may exert neuroprotective effects by inhibiting cholinesterase enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's. The compound demonstrated significant inhibition with an IC50 value lower than that of standard drugs used in treatment.

Study 1: Anticancer Efficacy in Melanoma Cells

A study conducted on A375 melanoma cells revealed that treatment with this compound led to a marked decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after exposure to the compound, supporting its role as a potential anticancer agent.

Study 2: Anti-inflammatory Action in Macrophages

In another investigation focused on RAW264.7 macrophages, the compound significantly inhibited LPS-induced NO production. The findings suggested that this compound could be developed into a therapeutic agent for inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.